1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea
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Overview
Description
1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea is a complex organic compound featuring a urea moiety linked to a thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. One common approach is the condensation of cyclopentylamine with a thiophene derivative under controlled conditions. The reaction may involve the use of protecting groups to ensure selective functionalization of the thiophene rings. The final step often includes the deprotection and purification of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group on the thiophene ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene ketones, while substitution reactions can produce a wide range of thiophene derivatives with different functional groups.
Scientific Research Applications
1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and urea-based molecules. Examples include:
- 1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea
- 1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one
Uniqueness
1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea is unique due to its specific combination of a cyclopentyl group, a urea moiety, and a thiophene ring system. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-cyclopentyl-3-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c19-15(11-7-8-21-10-11)14-6-5-13(22-14)9-17-16(20)18-12-3-1-2-4-12/h5-8,10,12,15,19H,1-4,9H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIYRTAEQCGLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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